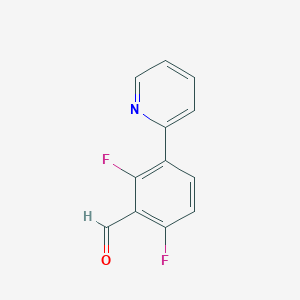

2,6-Difluoro-3-(pyridin-2-yl)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Difluoro-3-(pyridin-2-yl)benzaldehyde is a compound that can be synthesized from 2,6-difluoropyridine. The synthesis involves the use of lithium diisopropylamide and N,N-dimethylformamide to prepare 2,6-difluoropyridine-3-carboxaldehyde, which is a closely related compound. This process contradicts previous literature claims, suggesting that the synthesis is more straightforward than initially thought. The versatility of the organometallic approach is highlighted by the preparation of various derivatives of 2,6-difluoropyridine using modern organometallic methods, including site-selective hydrogen/metal and halogen/metal permutations, as well as deprotonation-triggered heavy halogen migrations .

Synthesis Analysis

The synthesis of derivatives of 2,6-difluoropyridine demonstrates the potential for structural proliferation through organometallic intermediates. The regioselective displacement of fluorine from the aldehyde by nucleophiles is a key step in the synthesis process. This method has been used to create a wide range of 2,6-difluoropyridine derivatives, showcasing the adaptability of the organometallic synthesis approach .

Molecular Structure Analysis

While the specific molecular structure of 2,6-Difluoro-3-(pyridin-2-yl)benzaldehyde is not detailed in the provided papers, related compounds have been structurally characterized. For example, a heterocyclic compound with a pyridin-2-yl group has been synthesized and characterized using various spectroscopic methods and single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group, and its molecular geometry has been optimized using density functional theory (DFT) .

Chemical Reactions Analysis

The chemical reactivity of pyridin-2-yl-containing compounds is explored through modifications and subsequent reactions. For instance, an atropisomeric compound with pyridin-2-yl groups has been chlorinated and then subjected to Ni-catalyzed Kumada cross-coupling reactions. These reactions demonstrate the chemical versatility of pyridin-2-yl ligands, although the modifications in this case did not improve asymmetric catalysis compared to the parent compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 2,6-Difluoro-3-(pyridin-2-yl)benzaldehyde have been investigated through experimental and theoretical methods. Spectroscopic techniques such as FT-IR, NMR, and Mass spectroscopy have been employed, along with X-ray diffraction, to characterize these properties. Theoretical calculations, including DFT, molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and non-linear optical (NLO) properties, have been used to gain insights into the electronic structure and potential reactivity of these compounds .

Aplicaciones Científicas De Investigación

Chemosensors for pH Discrimination

The derivatives of 2,6-difluoro-3-(pyridin-2-yl)benzaldehyde have been explored for their application as fluorescent chemosensors for pH. Compounds like 2-hydroxy-5-methyl-3-((pyridin-2-ylimino)methyl)benzaldehyde show significant changes in fluorescence intensity with pH variation, which makes them effective for distinguishing between normal cells and cancer cells due to the difference in their pH ranges (Dhawa et al., 2020).

Synthesis of Pyridine Analogs and Their Pharmacological Evaluation

The synthesis and pharmacological evaluation of new pyridine analogs, which involve reactions with compounds like 2,6-difluoro-3-(pyridin-2-yl)benzaldehyde, have been studied. These compounds, upon synthesis, exhibit significant antibacterial properties against different gram-positive and gram-negative bacteria, highlighting their potential in pharmaceutical applications (Patel & Patel, 2012).

Catalytic Mechanism in Aerobic Alcohol Oxidation

Studies have shown the utilization of catalyst systems involving pyridine for the selective aerobic oxidation of organic substrates, such as the oxidation of benzyl alcohol. This process is significant in organic chemistry and industrial applications, especially in the production of aldehydes like benzaldehyde (Steinhoff, Guzei, & Stahl, 2004).

Complex Chemistry and Luminescent Applications

Derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine have been used in complex chemistry for over 15 years. They show potential in luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Electrocatalytic Activity of Polymerized Pyrrole

Electrochemical polymerization of pyrrole containing compounds like 2,6-difluoro-3-(pyridin-2-yl)benzaldehyde on electrodes has shown significant electrocatalytic activity for benzyl alcohol oxidation. This research holds importance in the field of electrochemistry and materials science (Lu et al., 2014).

Propiedades

IUPAC Name |

2,6-difluoro-3-pyridin-2-ylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO/c13-10-5-4-8(12(14)9(10)7-16)11-3-1-2-6-15-11/h1-7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXNMLWGIYPMPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C(=C(C=C2)F)C=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluoro-3-(pyridin-2-yl)benzaldehyde | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzylthio)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2524338.png)

![5-Iodo-[1,1'-biphenyl]-2-ol](/img/structure/B2524341.png)

![6-Methyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2524344.png)

![N-(3,4-dimethylphenyl)-2-[(3-fluorophenyl)methylsulfanyl]-1-methyl-6-oxopyrimidine-5-carboxamide](/img/structure/B2524347.png)

![Methyl 3-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]-4-propan-2-ylbenzoate](/img/structure/B2524352.png)